2-Cyclopropyl-1-fluoro-4-iodobenzene
Description
2-Cyclopropyl-1-fluoro-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a cyclopropyl group at position 2, a fluorine atom at position 1, and an iodine atom at position 4. Its molecular formula is C₉H₈FI, with a molecular weight of 262.07 g/mol, identical to its positional isomer 4-cyclopropyl-2-fluoro-1-iodobenzene .
Properties
Molecular Formula |
C9H8FI |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
2-cyclopropyl-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H8FI/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
JRURIFMZGKZOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: Compared to 4-cyclopropyl-2-fluoro-1-iodobenzene , the target compound differs in substituent arrangement. The iodine atom’s position (4 vs.
Halogen Substitution : Replacing fluorine with chlorine (as in 2-chloro-4-cyclopropyl-1-iodobenzene ) increases molecular weight by 16.45 g/mol due to chlorine’s higher atomic mass. Chlorine’s lower electronegativity and larger atomic radius compared to fluorine may reduce electronic deactivation of the aromatic ring, enhancing electrophilic substitution reactivity.
Functional and Reactivity Differences
- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing nature enhances the ring’s stability toward oxidation but reduces nucleophilic aromatic substitution rates compared to chlorine .
- Iodine Position : In 4-cyclopropyl-2-fluoro-1-iodobenzene , iodine at position 1 may participate more readily in Ullmann or Suzuki-Miyaura couplings due to accessibility, whereas iodine at position 4 in the target compound could exhibit reduced reactivity in such reactions.
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